molecular formula C₉H₁₀FNO₂ B1148229 Methyl 3-(aminomethyl)-5-fluorobenzoate CAS No. 886732-31-6

Methyl 3-(aminomethyl)-5-fluorobenzoate

Cat. No. B1148229
M. Wt: 183.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Methyl 2-amino-5-fluorobenzoate, a closely related compound, has been optimized through a series of reactions starting from 3-fluorobenzoic acid. The process includes nitrification, esterification, and hydronation, leading to a high yield of 81% and confirmed through methods such as melting point, IR, NMR, and GC-MS analysis (Yin Jian-zhong, 2010).

Molecular Structure Analysis

Molecular structure analyses of compounds related to Methyl 3-(aminomethyl)-5-fluorobenzoate show complex hydrogen-bonding patterns. For example, studies on similar molecules reveal structures linked by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, indicating polarized molecular-electronic structures and intermolecular interactions (J. Portilla et al., 2007).

Chemical Reactions and Properties

Fluorinated heterocyclic compounds, including those with structural similarities to Methyl 3-(aminomethyl)-5-fluorobenzoate, can be synthesized through photochemical methods. These processes involve irradiation in methanol presence and nitrogen nucleophiles, showcasing the compound's reactivity and potential for creating diverse fluorinated structures (S. Buscemi et al., 2001).

Physical Properties Analysis

Although specific studies on Methyl 3-(aminomethyl)-5-fluorobenzoate's physical properties are not directly mentioned, related research highlights the importance of crystalline structure in determining a compound's physical characteristics. Investigations into similar molecules emphasize the role of hydrogen bonding and molecular geometry in influencing melting points, solubility, and stability (J. Portilla et al., 2007).

Chemical Properties Analysis

The chemical properties of Methyl 3-(aminomethyl)-5-fluorobenzoate-like compounds often involve their reactivity towards various organic synthesis reactions. For example, catalyst- and solvent-free synthesis methods have been developed for related compounds, highlighting efficient routes to desired products while considering environmental and cost factors (R. Moreno-Fuquen et al., 2019).

Scientific Research Applications

Neuroprotective Strategies and Molecular Basis of Cerebrovascular Stroke

  • Summary : This review discusses the molecular biology of stroke and strategies aiming to mitigate the complex signaling cascade that follows. It reviews historical and recent trials involving various neuroprotective agents, including NMDA and AMPA receptor antagonists, highlighting the need for further development in neuroprotective therapies for stroke.
  • Source : (Karsy et al., 2017)

Ionotropic Glutamate Receptors in Epilepsy

  • Summary : This review focuses on the roles of AMPA and NMDA receptors in epilepsy. It discusses how glutamate-mediated neuronal hyperexcitation is a causative factor in seizures and the potential role of AMPA and NMDA receptor antagonists in anti-seizure drug development. The review integrates several studies to elucidate the specific roles of these receptors in epilepsy.
  • Source : (Hanada, 2020)

Pharmacogenetics and Antifolate, Fluoropyrimidine-based Therapy

  • Summary : This review critically analyzes the importance of MTHFR polymorphisms in modulating the clinical outcome of antifolate and fluoropyrimidine therapies. It discusses the potential predictive role of genetic variants on the toxicity and efficacy of these agents, highlighting the complexity of pharmacogenetics in therapy personalization.
  • Source : (De Mattia & Toffoli, 2009)

Safety And Hazards

The safety and hazards associated with Methyl 3-(aminomethyl)-5-fluorobenzoate are not explicitly mentioned in the search results. However, users are generally advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment when handling similar compounds1011.


Future Directions

The future directions for the use of Methyl 3-(aminomethyl)-5-fluorobenzoate are not explicitly mentioned in the search results. However, a similar compound, Methyl 3-(aminomethyl)benzoate Hydrochloride, is widely used in scientific research, including drug synthesis and organic chemistry investigations12.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or conduct further research for more detailed and personalized advice.


properties

IUPAC Name

methyl 3-(aminomethyl)-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMNZHAQERJTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(aminomethyl)-5-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.